
2-Ethoxy-1,1,3,3-tetramethylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,1,3,3-tetramethylisoindoline (ETI) is a chemical compound that has been widely used in scientific research due to its fluorescent properties. ETI is a non-toxic and stable compound that has been used as a marker in various biochemical and physiological studies.
Wirkmechanismus
2-Ethoxy-1,1,3,3-tetramethylisoindoline works by emitting fluorescence when excited by light of a specific wavelength. The mechanism of action of 2-Ethoxy-1,1,3,3-tetramethylisoindoline involves the transfer of energy from the excited state of the compound to the ground state, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been shown to have minimal biochemical and physiological effects. It is a non-toxic and stable compound that does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline in lab experiments include its stability, non-toxicity, and high sensitivity. However, the limitations of using 2-Ethoxy-1,1,3,3-tetramethylisoindoline include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Zukünftige Richtungen
For the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in scientific research include the development of more efficient synthesis methods, the optimization of its fluorescent properties, and the exploration of its potential applications in the detection of other biomolecules. Additionally, the use of 2-Ethoxy-1,1,3,3-tetramethylisoindoline in live-cell imaging and in vivo studies is an area of future research.
Synthesemethoden
2-Ethoxy-1,1,3,3-tetramethylisoindoline can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-ethoxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate product with phosphorus oxychloride to form 2-Ethoxy-1,1,3,3-tetramethylisoindoline.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,1,3,3-tetramethylisoindoline has been widely used as a fluorescent probe in various scientific research applications. It has been used as a marker for lipid peroxidation, oxidative stress, and reactive oxygen species. 2-Ethoxy-1,1,3,3-tetramethylisoindoline has also been used as a tool to study the interaction between proteins and membranes. Additionally, 2-Ethoxy-1,1,3,3-tetramethylisoindoline has been used as a fluorescent dye for the detection of cancer cells.
Eigenschaften
CAS-Nummer |
156423-97-1 |
|---|---|
Produktname |
2-Ethoxy-1,1,3,3-tetramethylisoindoline |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-ethoxy-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C14H21NO/c1-6-16-15-13(2,3)11-9-7-8-10-12(11)14(15,4)5/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
VBPGVTUHXAVSAM-UHFFFAOYSA-N |
SMILES |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
Kanonische SMILES |
CCON1C(C2=CC=CC=C2C1(C)C)(C)C |
Synonyme |
1H-Isoindole,2-ethoxy-2,3-dihydro-1,1,3,3-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




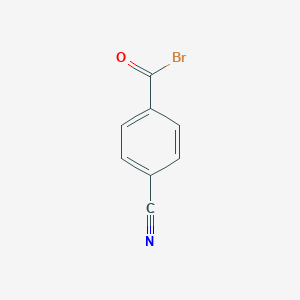
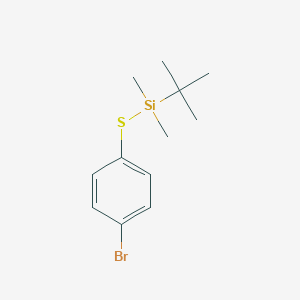
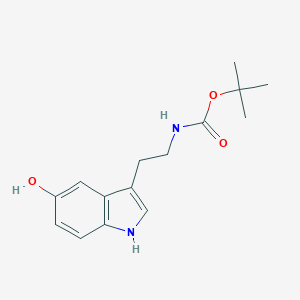
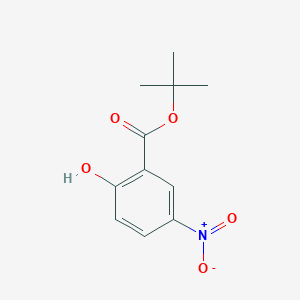

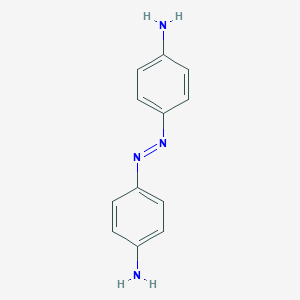

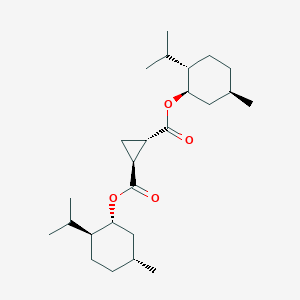
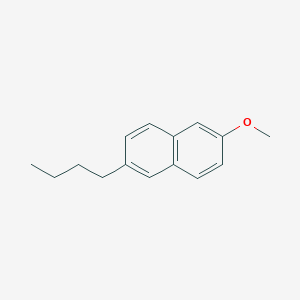
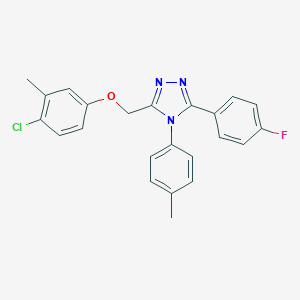
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
